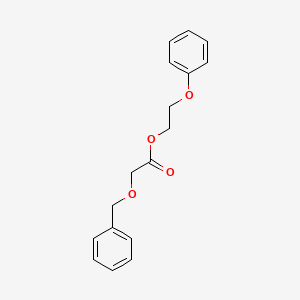

2-Phenoxyethyl (benzyloxy)acetate

Description

Structural Classification and General Significance of Complex Esters in Organic Synthesis

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. nih.gov Their general structure is R-COO-R'. arkat-usa.org Complex esters are molecules that, in addition to the defining ester linkage, contain other functional groups or complex structural features. acs.org 2-Phenoxyethyl (benzyloxy)acetate falls into this category, as it incorporates two ether linkages within its molecular framework.

Esters are highly significant in organic synthesis, serving as crucial intermediates for creating more complex molecules. biosynth.com They are also prevalent in nature, contributing to the fragrances of fruits and flowers, and are key components of lipids. biosynth.comresearchgate.net The reactivity of the ester group, particularly through nucleophilic acyl substitution, allows for its conversion into a wide array of other functional groups, making esters versatile building blocks in synthetic chemistry. arkat-usa.org

Elucidation of Phenoxyethyl and Benzyloxyacetate Motifs: Bridging Ether and Ester Chemistry

The structure of this compound is best understood by examining its two principal components: the phenoxyethyl group and the benzyloxyacetate group. This molecule uniquely bridges the typically inert nature of ethers with the reactive potential of esters.

The Phenoxyethyl Motif : This group consists of a phenyl ring linked to an ethyl group through an ether oxygen (C₆H₅OCH₂CH₂-). The 2-phenoxyethanol (B1175444) precursor is widely used as a solvent and preservative. chemicalbook.comatamanchemicals.com The ether linkage is generally stable, providing a flexible and sterically significant component to the molecule. researchgate.net Compounds containing the phenoxyethyl group, such as 2-Phenoxyethyl isobutyrate, are noted for their applications in the fragrance and flavor industry. scentree.conih.gov

The Benzyloxyacetate Motif : This part of the molecule comprises a benzyl (B1604629) group attached to an acetate (B1210297) moiety via an ether linkage (-OCH₂C₆H₅). The precursor, (benzyloxy)acetic acid, is a known reagent in organic synthesis, often used to introduce a protected form of a hydroxyacetic acid unit. biosynth.comsigmaaldrich.com The benzyl group is a common protecting group for alcohols in multi-step syntheses because it can be selectively removed under mild hydrogenolysis conditions.

The combination of these two motifs in a single molecule results in a bifunctional compound with distinct chemical properties derived from its ether and ester components.

Academic Research Context and Prospective Areas of Investigation for Novel Bifunctional Compounds

Bifunctional molecules, which contain two distinct reactive or functional sites, are of immense interest in modern chemical research. nih.gov They are central to the design of chemical probes, linkers for antibody-drug conjugates, and molecules that can induce specific biological effects by bringing two proteins into proximity. nih.govacs.orgnih.gov The design of such molecules often involves joining two different chemical entities via a linker, a role that the structure of this compound is well-suited to fulfill. nih.gov

Given its structure, prospective research areas for this compound could include:

Polymer Chemistry : As a bifunctional monomer, it could potentially be used in the synthesis of novel polyesters with unique properties imparted by the pendant aromatic ether groups. The synthesis of polymers from bifunctional molecules derived from renewable resources is an area of active investigation. mdpi.com

Materials Science : The presence of aromatic rings suggests potential applications in materials requiring specific refractive indices or thermal stability.

Medicinal Chemistry : The core structure could serve as a scaffold for developing new classes of molecules. Bifunctional ester prodrugs, for example, are designed to improve metabolic stability and target specific transporters in the body. nih.gov

Overview of Synthetic Challenges and Methodological Opportunities Pertaining to this compound

The synthesis of complex, bifunctional molecules like this compound presents both challenges and opportunities for methodological innovation. The primary challenge lies in selectively forming the desired ester linkage without cleaving the existing ether bonds, especially under harsh reaction conditions. arkat-usa.orgresearchgate.net

Synthetic Strategies:

A primary and straightforward route to this compound is the Fischer esterification . This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. researchgate.net In this case, the reaction would be between 2-Phenoxyethanol and (benzyloxy)acetic acid.

Reaction: C₆H₅OCH₂CH₂OH + C₆H₅CH₂OCH₂COOH ⇌ C₆H₅OCH₂CH₂OOCCH₂OCH₂C₆H₅ + H₂O

This reaction is reversible, and strategies to drive it to completion, such as removing the water byproduct, are typically employed. sciencemadness.org The choice of acid catalyst is crucial, as strong, non-nucleophilic acids are preferred to avoid side reactions.

Precursor Synthesis: The feasibility of this route relies on the availability of the starting materials.

2-Phenoxyethanol is commercially produced on a large scale. Common synthetic methods include the Williamson ether synthesis from sodium phenolate (B1203915) and 2-chloroethanol, or the reaction of phenol (B47542) with ethylene (B1197577) oxide in the presence of a base. chemicalbook.comwikipedia.org

(Benzyloxy)acetic acid can be synthesized by reacting the sodium salt of benzyl alcohol with bromoacetic acid or chloroacetic acid. sigmaaldrich.comchembk.com

Alternative synthetic methods could involve a convergent approach, such as coupling an activated derivative of (benzyloxy)acetic acid (like an acid chloride) with 2-Phenoxyethanol. libretexts.org This would avoid the equilibrium limitations of Fischer esterification but requires the additional step of preparing the acid chloride.

Compound Data Tables

Table 1: Key Compound Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 2-Phenoxyethyl 2-(phenylmethoxy)acetate | 60359-64-0 epa.gov | C₁₇H₁₈O₄ bldpharm.com |

| 2-Phenoxyethanol | 2-Phenoxyethan-1-ol | 122-99-6 atamanchemicals.com | C₈H₁₀O₂ chemicalbook.com |

Table 2: Structural Motifs and Their Significance

| Structural Motif | Formula | Key Features | Significance in the Molecule |

|---|---|---|---|

| Phenoxyethyl | C₆H₅OCH₂CH₂- | Aryl ether, flexible chain | Provides a stable, sterically defined portion derived from a common industrial chemical. chemicalbook.com |

| Benzyloxyacetate | -OOCCH₂OCH₂C₆H₅ | Ester group, benzyl ether | The reactive ester site allows for further chemical modification. The benzyl group can potentially act as a protecting group. sigmaaldrich.com |

| Ester Linkage | -COO- | Carbonyl group adjacent to an ether oxygen | The primary site of reactivity for transformations like hydrolysis or transesterification. arkat-usa.org |

Structure

3D Structure

Properties

CAS No. |

60359-64-0 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2-phenoxyethyl 2-phenylmethoxyacetate |

InChI |

InChI=1S/C17H18O4/c18-17(14-19-13-15-7-3-1-4-8-15)21-12-11-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

IAFFPFSHJAOKIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Phenoxyethyl Benzyloxy Acetate

Retrosynthetic Analysis of 2-Phenoxyethyl (benzyloxy)acetate

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking the molecule down into simpler, commercially available starting materials.

Disconnection Strategies for Ester Formation Pathways

The most logical primary disconnection of this compound is at the ester linkage. This C-O bond cleavage is a standard retrosynthetic step for esters and leads to two key synthons: a carboxylic acid and an alcohol. This disconnection suggests that the final step in the synthesis will be an esterification reaction. The forward reaction, typically a Fischer-Speier esterification, involves the acid-catalyzed reaction of a carboxylic acid and an alcohol. organic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) can be used, or water, the byproduct, can be removed as it is formed. masterorganicchemistry.combyjus.com

Analysis of Phenoxyethyl Alcohol and Benzyloxyacetic Acid Synthons

The disconnection of the ester bond in this compound yields two primary synthetic precursors: 2-phenoxyethanol (B1175444) and benzyloxyacetic acid.

2-Phenoxyethanol : This molecule contains a phenoxy group and a primary alcohol. Its synthesis involves the formation of an ether bond between a phenol (B47542) and a two-carbon ethanol (B145695) unit.

Benzyloxyacetic Acid : This precursor is a carboxylic acid with a benzyl (B1604629) ether. Its synthesis requires the formation of an ether linkage on a glycolic acid derivative.

These two synthons represent the core building blocks required for the final assembly of the target molecule.

Strategic Considerations for Protecting Group Chemistry (e.g., Benzyl Ethers)

In the synthesis of benzyloxyacetic acid, the benzyl group (Bn) acts as a protecting group for the hydroxyl group of glycolic acid. libretexts.org Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.com

The benzyl ether is a common choice for protecting alcohols due to its relative stability under a variety of reaction conditions, including basic and some oxidizing and reducing conditions. libretexts.org It can be introduced under basic conditions via a Williamson ether synthesis. A crucial aspect of protecting group strategy is the ability to selectively remove the group at the desired stage of the synthesis. Benzyl ethers are readily cleaved by hydrogenolysis (catalytic hydrogenation using a catalyst like palladium on carbon), a method that is generally mild and does not affect many other functional groups. libretexts.org This orthogonality allows for the deprotection of the benzyl ether without disturbing other sensitive parts of a more complex molecule, if necessary.

Synthesis of the 2-Phenoxyethanol Moiety

Established Synthetic Routes to 2-Phenoxyethanol

The most common and industrially significant method for the synthesis of 2-phenoxyethanol is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The typical reactants are sodium phenoxide and ethylene (B1197577) chlorohydrin or ethylene oxide. wikipedia.org

The reaction between sodium phenoxide and ethylene chlorohydrin is a classic example of this method. Alternatively, the reaction of phenol with ethylene oxide in the presence of a base is also a widely used industrial process.

| Reactants | Catalyst/Base | Product | Reference |

| Sodium Phenoxide, Ethylene Chlorohydrin | - | 2-Phenoxyethanol | wikipedia.org |

| Phenol, Ethylene Oxide | Base | 2-Phenoxyethanol | wikipedia.org |

Optimization of Reaction Conditions for Ethereal Alcohol Precursors

The efficiency of the Williamson ether synthesis for producing ethereal alcohols like 2-phenoxyethanol can be significantly influenced by the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and the nature of the leaving group on the ethanol synthon. numberanalytics.com

For the synthesis of 2-phenoxyethanol, strong bases are typically used to deprotonate phenol to form the more nucleophilic phenoxide ion. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation and enhance the nucleophilicity of the phenoxide. numberanalytics.com

Below is a table summarizing the impact of different bases and solvents on the yield of Williamson ether synthesis, illustrating the importance of optimizing these conditions.

| Base | Solvent | Typical Yield | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | High | numberanalytics.com |

| Potassium Carbonate (K2CO3) | Acetone/DMF | Moderate to High | gold-chemistry.org |

| Sodium Hydroxide (B78521) (NaOH) | Water/Phase Transfer Catalyst | Moderate | wikipedia.org |

Temperature also plays a crucial role; higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination, especially if the alkyl halide is secondary or tertiary. masterorganicchemistry.com For the synthesis of 2-phenoxyethanol from a primary halide like ethylene chlorohydrin, moderate heating is generally sufficient to achieve a good reaction rate without significant side product formation. gold-chemistry.org The use of microwave irradiation has also been shown to accelerate the Williamson ether synthesis, often leading to shorter reaction times and improved yields. orgchemres.org

Synthesis of the Benzyloxyacetic Acid Moiety

The construction of benzyloxyacetic acid is a critical precursor step. This involves the formation of a benzyl ether linkage to an acetic acid backbone. Various synthetic methodologies can be employed to achieve this, primarily focusing on the formation of the ether bond.

The synthesis of benzyloxy-substituted carboxylic acids, such as benzyloxyacetic acid, can be achieved through several established routes in organic chemistry. A primary and widely utilized method is a variation of the Williamson ether synthesis. This approach involves the reaction of an alcohol with a halo-substituted carboxylic acid. Specifically, benzyl alcohol can be deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, displacing the halide from a haloacetic acid, such as bromoacetic acid or chloroacetic acid.

Another contemporary approach involves the direct carboxylation of benzylic C-H bonds using carbon dioxide (CO₂). wikipedia.org This method, often facilitated by visible-light photoredox catalysis, allows for the formation of 2-arylpropionic acids from ethylbenzenes and could be adapted for the synthesis of benzyloxyacetic acid precursors. wikipedia.org In such a process, a hydrogen atom transfer catalyst can generate a benzylic radical, which, after further transformation to a carbanion, reacts with CO₂ to form the carboxylic acid. wikipedia.org

The choice of synthetic route can depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups on the aromatic ring of the benzyl group. For laboratory-scale preparations, the Williamson-type synthesis is often preferred for its reliability and straightforward execution.

The formation of the benzyl ether within the benzyloxyacetic acid structure is a key transformation. A common and effective method involves the reaction of benzyl alcohol with a haloacetic acid, typically bromoacetic acid, in the presence of a base. wikipedia.org

A typical laboratory synthesis proceeds as follows:

Benzyl alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) to form sodium benzylate.

A solution of bromoacetic acid in THF is then added to the reaction mixture.

The reaction is allowed to proceed, typically for several hours at ambient temperature, during which the benzylate anion displaces the bromide ion from bromoacetic acid in a nucleophilic substitution reaction.

An aqueous workup followed by acidification and extraction yields the desired benzyloxyacetic acid. wikipedia.org

This method is advantageous as it directly incorporates the carboxylic acid functionality. Benzyloxyacetic acid is a versatile intermediate that can be used in various synthetic applications, including the synthesis of chiral glycolates and as a ligand in the preparation of metal complexes. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

An alternative strategy for benzyl ether formation involves using a benzyl halide as the electrophile and a hydroxyacetate as the nucleophile. However, for the synthesis of benzyloxyacetic acid itself, the former method is more direct. The benzyl group in the resulting benzyloxyacetic acid can serve as a protecting group for the hydroxyl function of glycolic acid, which can be later removed under reductive conditions, for instance, through palladium-on-carbon catalyzed hydrogenation. wikipedia.org

| Starting Material 1 | Starting Material 2 | Key Reagents | Solvent | Product | Reference |

| Benzyl alcohol | Bromoacetic acid | Sodium hydride | Tetrahydrofuran | Benzyloxyacetic acid | wikipedia.org |

| Benzyl alcohol | Haloacetic acid | Strong base | Aprotic solvent | Benzyloxyacetic acid |

Esterification Strategies for the Formation of this compound

The final step in the synthesis of this compound is the formation of the ester bond between benzyloxyacetic acid and 2-phenoxyethanol. Several esterification methods are available, ranging from classical acid-catalyzed reactions to milder, more sophisticated coupling protocols.

Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of a carboxylic acid (benzyloxyacetic acid) with an alcohol (2-phenoxyethanol) in the presence of an acid catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgcerritos.eduscribd.com Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), or Lewis acids. wikipedia.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water that is formed as a byproduct. wikipedia.orgorganic-chemistry.org This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. wikipedia.org Alternatively, using a large excess of one of the reactants, typically the alcohol, can also shift the equilibrium. libretexts.org

Catalytic enhancements can involve the use of more advanced catalysts that operate under milder conditions. For example, solid-supported acid catalysts can facilitate easier separation and purification of the product. researchgate.net

| Esterification Method | Catalyst | Key Features | Reference |

| Fischer-Speier Esterification | H₂SO₄, p-TsOH | Reversible; requires removal of water or excess alcohol. | wikipedia.orglibretexts.org |

| Acid-Catalyzed Esterification | Solid-supported acids | Heterogeneous catalyst, easier product purification. | researchgate.net |

Transesterification is an alternative route to esters where an existing ester reacts with an alcohol in the presence of a catalyst to exchange its alkoxy group. masterorganicchemistry.comorganic-chemistry.orgsphinxsai.com To synthesize this compound via this method, one would start with a simple alkyl ester of benzyloxyacetic acid, such as methyl benzyloxyacetate, and react it with 2-phenoxyethanol.

This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity. masterorganicchemistry.com

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being introduced. masterorganicchemistry.com For the synthesis of the target ester, a base like sodium phenoxide could potentially be used, although care must be taken to avoid side reactions.

A specific method for the transesterification of fatty acid esters to benzyl esters has been reported using (m-trifluoromethyl phenyl)trimethyl ammonium (B1175870) hydroxide as a catalyst. nih.gov While this is for a different class of esters, the principle could be adapted. The choice of catalyst is crucial and depends on the substrate's sensitivity to acidic or basic conditions. sphinxsai.com

For substrates that are sensitive to the high temperatures or strongly acidic/basic conditions of traditional esterification methods, a variety of advanced coupling reagents have been developed that promote ester formation under mild, often room-temperature, conditions. nih.govrsc.org

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (2-phenoxyethanol). organic-chemistry.org A key advantage is that the water formed is consumed by the DCC, which converts to a urea (B33335) byproduct (dicyclohexylurea, DCU), driving the reaction to completion. wikipedia.org This byproduct is often insoluble in the reaction solvent and can be removed by filtration. researchgate.net

Yamaguchi Esterification: This protocol is particularly effective for the synthesis of highly functionalized esters. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net It involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) to form a mixed anhydride. wikipedia.orgnih.gov This activated intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the ester. wikipedia.orgnih.gov This method is known for its high yields and mild reaction conditions. nih.gov

Mitsunobu Reaction: This is a redox-condensation reaction that allows for the conversion of an alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center (though not relevant for 2-phenoxyethanol). wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.govrsc.org The reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The phosphine and azodicarboxylate activate the alcohol, which is then displaced by the carboxylate nucleophile. organic-chemistry.org The Mitsunobu reaction is known for its mild conditions and broad substrate scope, but the byproducts (triphenylphosphine oxide and a hydrazide) can sometimes complicate purification. tcichemicals.com

| Coupling Reagent/Method | Key Reagents | Mechanism Highlights | Reference |

| Steglich Esterification | DCC (or DIC), DMAP | Formation of an O-acylisourea intermediate; byproduct (DCU) is often insoluble. | wikipedia.orgnih.govorganic-chemistry.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Formation of a mixed anhydride; highly efficient for complex esters. | wikipedia.orgnih.gov |

| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | Redox-condensation; activation of the alcohol. | wikipedia.orgorganic-chemistry.orgnih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to ester synthesis aims to create more sustainable and environmentally benign processes. rsc.org This involves a holistic approach, considering factors from solvent choice to the nature of the catalyst.

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste. jk-sci.comrsc.org Green chemistry advocates for minimizing solvent use or replacing hazardous solvents with safer alternatives. jk-sci.com Solvent selection guides categorize common solvents based on their environmental, health, and safety profiles, labeling many traditional solvents like benzene, chloroform, and DMF as hazardous or highly hazardous. jk-sci.comwhiterose.ac.uk Recommended alternatives include certain alcohols and esters, while problematic solvents like toluene (B28343) and tetrahydrofuran should be used with caution. jk-sci.comwhiterose.ac.uk

For esterification, greener options include performing reactions in water, where possible, or using less toxic and more sustainable solvents. rsc.orgrsc.org An ideal approach is the use of solvent-free reaction conditions, which completely eliminates solvent-related waste. rsc.orgnih.gov This can be achieved when one of the liquid reactants can also serve as the reaction medium. nih.gov Mechanochemical methods, such as high-speed ball-milling, offer another route to solvent-free esterification at room temperature. rsc.org Lipase-catalyzed synthesis of flavor esters is another area where solvent-free conditions have been successfully implemented, proving crucial for food and pharmaceutical applications. nih.govspringernature.com

Interactive Table: Solvent Selection in Green Chemistry

| Category | Examples | Green Chemistry Consideration |

|---|---|---|

| Highly Hazardous | Benzene, Chloroform, DMF, Hexane | Avoid use due to high toxicity, carcinogenicity, or environmental harm. jk-sci.comwhiterose.ac.uk |

| Problematic | Toluene, Tetrahydrofuran (THF), Acetonitrile | Use with caution; scale-up may require specific controls or high energy consumption. jk-sci.com |

| Recommended | Water, Ethanol, Isopropyl Acetate (B1210297) (i-PrOAc) | Preferred choices for testing due to lower toxicity and environmental impact. jk-sci.com |

| Alternative Methods | Solvent-Free, Mechanochemistry, Supercritical CO2 | Eliminate or drastically reduce solvent use, aligning with ideal green chemistry principles. oup.comrsc.org |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed more efficiently and with less waste. rsc.org In ester synthesis, there is a significant push to replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to recycle, with more sustainable alternatives. csic.esriken.jp

Solid acid catalysts are a leading class of green catalysts. Materials such as zeolites, clays, ion-exchange resins (e.g., Amberlyst-15), and sulfated or tungstated zirconia offer several advantages. csic.esoru.edumdpi.com They are generally non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple reaction cycles, which is economically and environmentally beneficial. riken.jporu.edumdpi.com Recent developments include creating solid acid catalysts from renewable resources like wood-activated carbon and designing magnetic-responsive catalysts for easy recovery. acs.orgacs.orgrsc.org

Biocatalysts , particularly enzymes like lipases, represent another frontier in sustainable synthesis. nih.govacs.org Lipases can catalyze esterification with high selectivity under very mild conditions, often in aqueous or solvent-free systems. nih.govrsc.orgtandfonline.com The use of immobilized enzymes enhances their stability and allows for their recovery and reuse, making them suitable for industrial applications. nih.govtandfonline.com

Organocatalysts , which are small, metal-free organic molecules, have also emerged as a powerful tool. nih.govorganic-chemistry.org They offer the advantage of low toxicity and ready availability. organic-chemistry.org For esterification, various organocatalysts have been developed that can operate under mild, redox-neutral conditions, providing an alternative to both metal-based and strong acid catalysts. rsc.orgnih.govacs.org

Interactive Table: Sustainable Catalyst Types for Esterification

| Catalyst Type | Examples | Key Sustainability Advantages |

|---|---|---|

| Solid Acids | Zeolites, Ion-exchange resins (Amberlyst), Sulfated Zirconia | Non-corrosive, easily separable, reusable, suitable for continuous flow processes. csic.esoru.edumdpi.com |

| Biocatalysts | Lipases (often immobilized) | Operate under mild conditions (temperature, pH), highly selective, biodegradable, can be used in aqueous/solvent-free media. acs.orgnih.govrsc.org |

| Organocatalysts | DMAP derivatives, N-heterocyclic carbenes, Phosphoric acids | Metal-free, often low toxicity, can enable reactions under mild conditions. nih.govorganic-chemistry.org |

| Novel Metal Catalysts | Zinc(II) salts, Titanium-Bismuth clusters | Based on more abundant/less toxic metals, recyclable, can operate solvent-free. labmanager.comacs.orgacs.org |

Investigations into Reaction Mechanisms and Organic Transformations of 2 Phenoxyethyl Benzyloxy Acetate

Mechanistic Pathways of Ester Hydrolysis and Reversal (Esterification)

The ester group is a primary site of reactivity in 2-Phenoxyethyl (benzyloxy)acetate. Its hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, and the reverse reaction, esterification, can be catalyzed by either acids or bases.

Base-catalyzed hydrolysis, on the other hand, is an irreversible process that begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield benzyloxyacetic acid and the 2-phenoxyethoxide ion. The final step involves an acid-base reaction where the 2-phenoxyethoxide deprotonates the carboxylic acid, forming 2-phenoxyethanol (B1175444) and the carboxylate salt.

The kinetics of ester hydrolysis are influenced by several factors, including the concentration of the catalyst (acid or base), temperature, and the solvent system. In acid-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of water on the protonated ester. For base-catalyzed hydrolysis, the initial nucleophilic attack of the hydroxide ion is the rate-limiting step.

Thermodynamically, ester hydrolysis is generally a spontaneous process under standard conditions, with a negative Gibbs free energy change. However, the reaction is often slow without a catalyst. The position of the equilibrium in acid-catalyzed esterification and hydrolysis is influenced by the relative concentrations of reactants and products. The removal of water, for instance, can drive the equilibrium towards the formation of the ester.

Reactivity and Transformations of the Phenoxy Ether Moiety

The phenoxy ether group in this compound consists of a phenyl ring attached to an oxygen atom. This part of the molecule can undergo cleavage of the ether linkage and functionalization of the aromatic ring.

The cleavage of the phenoxy ether bond is a challenging transformation due to the stability of the aryl-oxygen bond. Strong reagents are typically required for this process. Common methods for cleaving aryl ethers include the use of strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr), or Lewis acids such as boron tribromide (BBr₃). These reactions generally proceed via nucleophilic substitution, where the oxygen atom is protonated or coordinated to the Lewis acid, followed by the attack of a nucleophile on the adjacent carbon atom.

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. Typical functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Furthermore, the phenoxy group can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the direct use of the ether oxygen as a leaving group is challenging, the aromatic ring can be first converted to a more reactive species, such as a triflate or a halide, which can then undergo reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings.

Reactivity and Transformations of the Benzyloxy Ether Moiety

The benzyloxy ether group in this compound consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) linked to an oxygen atom. This moiety is characterized by the relative lability of the benzyl-oxygen bond.

The primary transformation of the benzyloxy ether moiety is its cleavage. This is a common deprotection strategy in organic synthesis, as the benzyl group is often used as a protecting group for alcohols and carboxylic acids. The most common method for cleaving a benzylic ether is through catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the benzyl group to toluene (B28343), liberating the free alcohol. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups.

Alternative methods for benzylic ether cleavage include the use of strong acids or Lewis acids, similar to the cleavage of phenoxy ethers, although the conditions required are generally milder for benzylic ethers.

Catalytic Hydrogenolysis and Selective Debenzylation Mechanisms.organic-chemistry.orgnacatsoc.org

Catalytic hydrogenolysis is a primary method for the deprotection of benzyl groups, a common protecting group in organic synthesis for alcohols and carboxylic acids. organic-chemistry.org In the context of this compound, this process involves the cleavage of the C-O bond of the benzyloxy group to yield 2-phenoxyethyl acetate (B1210297) and toluene. youtube.com This transformation is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. organic-chemistry.orgyoutube.com The mechanism involves the adsorption of the benzyl ether onto the catalyst surface, followed by the reductive cleavage of the benzylic C-O bond. youtube.com

Selective debenzylation is crucial when other reducible functional groups are present in the molecule. nacatsoc.org For instance, in a molecule containing both a benzyl ether and an aromatic chloride, achieving selective removal of the benzyl group without affecting the halogen requires careful selection of the catalyst and reaction conditions. nacatsoc.org Studies have shown that the type of palladium catalyst, including its metal content, dispersion, and oxidation state, significantly impacts both the activity and selectivity of the debenzylation reaction. nacatsoc.org A proposed mechanism for such selective reactions involves a sequential process where debenzylation occurs preferentially over dehalogenation. nacatsoc.org

The use of hydrogen transfer reagents, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, can also be employed to achieve selective debenzylation, particularly when avoiding the use of high-pressure hydrogen gas is desirable. organic-chemistry.orgmdma.ch These reagents serve as a source of hydrogen atoms, which are transferred to the substrate on the catalyst surface. mdma.ch

Oxidative Transformations and Radical Chemistry of Benzyl Ethers.acs.org

Benzyl ethers, including the benzyloxy moiety in this compound, are susceptible to oxidative cleavage under various conditions. organic-chemistry.org These transformations often proceed through radical intermediates and can lead to the formation of different products depending on the oxidant and reaction conditions. acs.orgnih.gov

One common oxidative transformation involves the conversion of benzyl ethers to the corresponding aldehydes or esters. nih.gov For example, reaction with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or aromatic methyl esters depending on the stoichiometry of NBS and the reaction temperature. nih.gov The mechanism is believed to involve the formation of an α-bromoether intermediate. organic-chemistry.org

Radical chemistry plays a significant role in many oxidative debenzylation reactions. acs.org For instance, the oxidation of bromide ions can generate bromo radicals, which can then abstract a hydrogen atom from the benzylic position of the ether, initiating a cascade that leads to the cleavage of the C-O bond. acs.org This process can be utilized for the deprotection of both O-benzyl ethers and N-benzyl amides. acs.org

Other oxidative systems, such as those employing nitroxyl (B88944) radicals in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can also effect the deprotection of benzyl groups. acs.org The proposed mechanism involves the oxidation of the nitroxyl radical to an oxoammonium species, which then facilitates the oxidation of the benzyl ether. acs.org Hypervalent iodine reagents have also been shown to oxidize benzyl ethers to benzoate (B1203000) esters, potentially through a single electron transfer (SET) mechanism involving radical intermediates. siu.edu

Catalysis in Modulating Reactivity and Selectivity of this compound.acs.org

Catalysis is a cornerstone in controlling the reactivity and selectivity of transformations involving this compound. Both transition metal catalysts and organocatalysts offer unique advantages in directing the course of reactions such as debenzylation, esterification, and etherification. acs.org

Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium).acs.orgnih.gov

Transition metals, particularly palladium and rhodium, are extensively used to catalyze reactions of benzyl ethers and esters. acs.orgnih.gov

Palladium: Palladium catalysts are paramount in the hydrogenolysis of benzyl ethers, as discussed in section 3.3.1. organic-chemistry.orgacs.org Beyond simple debenzylation, palladium catalysis can be engineered to achieve more complex transformations. For instance, the addition of a palladium catalyst can switch the reactivity of sodium hydride (NaH) from a base to a nucleophilic reductant, enabling the reductive debenzylation of aryl ethers and esters under mild conditions. acs.org The proposed catalytic cycle for this transformation involves the oxidative addition of the benzyl ether to a Pd(0) species, followed by hydride transfer and reductive elimination. acs.org Palladium catalysts have also been developed for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org

Rhodium: Rhodium catalysts are also effective in various organic transformations. While often used for hydrogenation reactions, rhodium complexes can also catalyze acyl-transfer reactions between benzyl ketones and thioesters, leading to the synthesis of unsymmetrical ketones through the cleavage of a ketone's C-C bond. nih.gov Cationic rhodium complexes have been investigated for their catalytic activity in the coupling of benzotriazoles and allenes. nih.gov Although complexes with dithioether ligands can act as catalytic precursors in hydroformylation, it is suggested that a mononuclear hydride rhodium carbonyl species is the active catalyst. uc.pt

The following table summarizes some transition metal-catalyzed reactions relevant to the functional groups in this compound:

| Catalyst System | Substrate Type | Transformation | Reference |

| Pd(OAc)₂ / NaH | Aryl Benzyl Ether | Reductive Debenzylation | acs.org |

| Pd/C / H₂ | Benzyl Ether | Hydrogenolysis | organic-chemistry.org |

| RhH(CO)(PPh₃)₃ / dppBz | Benzyl Ketone & Thioester | Acyl-Transfer | nih.gov |

Organocatalysis and Phase-Transfer Catalysis in Ester and Ether Chemistry.nih.govorganic-chemistry.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for a wide range of chemical transformations. organic-chemistry.org

Organocatalysis: Organocatalysts, which are small organic molecules, offer advantages such as low toxicity, stability, and ready availability. organic-chemistry.org In the context of benzyl ethers, photoredox organocatalysis has been successfully employed for the direct C-H functionalization and arylation of benzylic ethers. nih.gov This method utilizes the combination of a thiol catalyst and a photoredox catalyst to generate a benzylic radical that can then undergo arylation. nih.gov

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases, such as the esterification of carboxylic acids. phasetransfercatalysis.commdpi.com In PTC, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of a reactant (e.g., a carboxylate anion) from an aqueous phase to an organic phase where the reaction with an alkylating agent occurs. phasetransfercatalysis.commdpi.com This method allows for esterifications to proceed under mild conditions with high yields. mdpi.com The choice of the phase-transfer catalyst can be crucial; for instance, using a mesylate leaving group, tetrabutylammonium (B224687) chloride (TBAC) might be preferred over tetrabutylammonium bromide (TBAB) to avoid potential side reactions. phasetransfercatalysis.com PTC has also been applied to the synthesis of ethers via the Williamson ether synthesis. chempedia.info

Influence of Solvent Systems on Reaction Pathways and Outcomes.ias.ac.in

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. tutorchase.com This is particularly true for reactions involving polar or charged intermediates, such as those often encountered in the transformations of esters and ethers. ias.ac.inajpojournals.org

Polar and Non-Polar Solvent Effects on Reaction Rate and Selectivity

The polarity of the solvent plays a critical role in determining the outcome of a reaction. ajpojournals.org

Reaction Rate: In general, polar solvents tend to accelerate reactions that involve the formation of charged or polar transition states by stabilizing these species through solvation. tutorchase.comajpojournals.org For example, the alkaline hydrolysis of esters, which proceeds through a polar transition state, is generally faster in more polar solvent mixtures. ias.ac.in Conversely, non-polar solvents may be preferred for non-polar reactions. ajpojournals.org The dielectric constant of the solvent is often used as a measure of its polarity and can be correlated with the reaction rate. ias.ac.in

Reaction Mechanism and Selectivity: The solvent can also influence the reaction mechanism. tutorchase.com A change in solvent polarity can alter the potential energy surface of a reaction, leading to a shift in the mechanism. For instance, the solvolysis of a phosphate (B84403) monoester dianion is proposed to proceed via a bimolecular (SN2-type) mechanism in water, but a unimolecular (SN1-type) mechanism in less polar alcohol solvents. nih.gov This change is reflected in the activation entropy of the reaction. nih.gov In the context of the debenzylation of this compound, the choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and the accessibility of the catalytic sites. For example, in catalytic transfer hydrogenation for debenzylation, solvents like methanol (B129727) are often used. mdma.ch

The following table provides a general overview of solvent effects on reaction rates:

| Reaction Type | Transition State Polarity | Effect of Increasing Solvent Polarity |

| Formation of more polar products | More polar than reactants | Rate increases |

| Formation of less polar products | Less polar than reactants | Rate decreases |

| No change in polarity | Similar to reactants | Little to no effect on rate |

Role of Solvents in C-H Activation and Other Transformations

There is no specific information available in the reviewed scientific literature regarding the role of different solvents in the C-H activation and other chemical transformations of this compound. While the general principles of solvent effects on reaction mechanisms are well-established in organic chemistry, specific studies detailing these effects on this particular compound have not been found. Factors such as solvent polarity, coordinating ability, and the capacity to stabilize transition states are known to be critical in C-H activation reactions. For instance, polar aprotic solvents might be favored in certain catalytic cycles, while non-polar solvents could be suitable for others. However, without experimental data specific to this compound, any discussion on the optimal solvent system would be purely speculative.

C-H Activation and Selective Functionalization Strategies at Aromatic and Aliphatic Sites

Similarly, a review of the available literature reveals no specific strategies or methodologies for the C-H activation and selective functionalization at the aromatic and aliphatic sites of this compound. The molecule possesses several C-H bonds at both sp²-hybridized carbons of the aromatic rings (the phenoxy and benzyloxy groups) and sp³-hybridized carbons of the ethyl acetate backbone.

In theory, directing group-assisted ortho-metalation could be a viable strategy for the functionalization of the aromatic rings. The ether oxygen or the carbonyl group could potentially act as directing groups. For the aliphatic C-H bonds, radical-based or carbene/nitrene insertion reactions could be envisioned. However, the chemoselectivity between the different aromatic rings and the various aliphatic positions would be a significant challenge to overcome. Without published research, it is impossible to detail any established protocols, catalytic systems, or the resulting selectivity for this compound.

Due to the absence of specific research findings for this compound in these advanced areas of organic synthesis, no data tables or detailed research findings can be presented.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Phenoxyethyl Benzyloxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Assignments

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity can be constructed.

For 2-Phenoxyethyl (benzyloxy)acetate, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons in the phenoxy, ethyl, and benzyloxy groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the phenoxy and benzyl (B1604629) groups would typically resonate in the downfield region (approximately 6.8-7.5 ppm) due to the deshielding effect of the aromatic rings. The methylene (B1212753) protons of the ethyl and benzyl groups would exhibit characteristic chemical shifts and coupling patterns based on their proximity to electronegative oxygen atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group is particularly noteworthy, typically appearing significantly downfield (around 170 ppm). The aromatic carbons and the carbons of the ethyl and benzyl groups would resonate at predictable chemical shifts, allowing for a complete assignment of the carbon framework.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic (Phenoxy & Benzyl) | 6.8 - 7.5 | Multiplet | |

| -OCH₂- (Benzyl) | ~4.6 | Singlet | |

| -OCH₂- (Ethyl) | ~4.4 | Triplet | ~5 |

| -OCH₂- (Ethyl, phenoxy side) | ~4.2 | Triplet | ~5 |

| Acetate (B1210297) -CH₂- | ~4.1 | Singlet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the searched literature.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~170 |

| Aromatic (Phenoxy & Benzyl) | 115 - 160 |

| -OCH₂- (Benzyl) | ~73 |

| -OCH₂- (Ethyl) | ~67 |

| -OCH₂- (Ethyl, phenoxy side) | ~63 |

| Acetate -CH₂- | ~68 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the searched literature.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent methylene protons in the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals of each methylene group to their corresponding carbon signals.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each component. By integrating the signals of the analyte against a known amount of an internal standard, the absolute quantity of the analyte can be determined. For this compound, qNMR could be employed to assess its purity after synthesis and purification. During its synthesis, qNMR could be used to monitor the consumption of starting materials and the formation of the product over time, providing valuable kinetic information.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, several key absorptions would be expected:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the ester functional group.

Ether (C-O-C) Stretches: The molecule contains both alkyl-aryl and alkyl-alkyl ether linkages. These would give rise to strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹. Aryl alkyl ethers often show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Aromatic Moieties: The presence of the two phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present in the 690-900 cm⁻¹ range, which can sometimes provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings, which often give rise to strong Raman signals.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C Stretch (Ether) | 1000 - 1300 | Strong |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of IR spectroscopy, as specific experimental data for this compound was not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups. Common fragmentation pathways for esters and ethers include:

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms.

McLafferty rearrangement: A characteristic fragmentation of esters, though less likely in this specific structure.

Loss of the benzyloxy group: Cleavage of the benzyl-oxygen bond would result in a significant fragment.

Loss of the phenoxyethyl group: Cleavage of the ester bond could lead to the loss of the phenoxyethanol moiety.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₇H₁₈O₄), HRMS would be able to confirm this exact molecular formula by matching the measured mass to the calculated theoretical mass with a very low margin of error. This technique is definitive in confirming the identity of a newly synthesized compound or an unknown substance. researchgate.netacs.orgfiveable.memeasurlabs.comfiveable.me

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the protonated molecule, [M+H]⁺, would first be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these product ions provides a fragmentation fingerprint that is unique to the molecule's structure.

Given the structure of this compound, several key fragmentation pathways can be predicted. The presence of the ester, ether, and benzyl functionalities offers multiple sites for characteristic cleavages.

A primary fragmentation event would likely involve the cleavage of the ester bond, which is often a labile site in mass spectrometry. Additionally, the benzylic ether linkage is prone to fragmentation, typically resulting in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. The phenoxyethyl moiety can also undergo specific cleavages.

The predicted fragmentation patterns are instrumental in piecing together the molecular structure. By identifying the masses of the neutral losses and the resulting fragment ions, the connectivity of the different structural motifs within this compound can be deduced.

Below is a table of predicted significant fragment ions for this compound in a positive ion mode MS/MS analysis.

| Predicted m/z | Predicted Ion Structure | Predicted Neutral Loss | Fragmentation Pathway |

| 273.1121 | [C₁₆H₁₇O₄]⁺ | - | Protonated molecular ion |

| 181.0865 | [C₁₀H₁₃O₃]⁺ | C₇H₈O (benzyl alcohol) | Cleavage of the benzyloxy group with hydrogen rearrangement |

| 165.0552 | [C₉H₉O₃]⁺ | C₇H₇ (benzyl radical) | Cleavage of the C-O bond of the benzyloxy group |

| 135.0446 | [C₈H₇O₂]⁺ | C₈H₁₀O₂ (2-phenoxyethanol) | Cleavage of the ester bond with loss of the phenoxyethanol moiety |

| 107.0497 | [C₇H₇O]⁺ | C₉H₁₀O₃ | Formation of the benzyloxycarbonyl cation |

| 91.0548 | [C₇H₇]⁺ | C₉H₁₀O₄ | Formation of the tropylium ion from the benzyl group |

Integration of Multi-Spectroscopic Data for Definitive Chemical Structure Determination

While tandem mass spectrometry provides invaluable data on the molecular weight and fragmentation of this compound, its definitive structural elucidation relies on the integration of information from multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. When combined, they offer a synergistic and comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the ethyl chain, and the methylene protons of the benzyl group. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of these groups.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and benzyl moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

A strong absorption band around 1750 cm⁻¹, indicative of the C=O stretching of the ester group.

Absorption bands in the region of 1250-1000 cm⁻¹, corresponding to the C-O stretching of the ester and ether linkages.

Absorption bands characteristic of the aromatic C-H and C=C bonds of the phenyl and benzyl rings.

Mass Spectrometry (MS): As detailed in the previous section, high-resolution mass spectrometry (HRMS) would accurately determine the elemental composition of the parent molecule, confirming its molecular formula. The fragmentation patterns observed in the MS/MS spectrum would then be used to piece together the different structural components of the molecule.

Integrated Analysis: The definitive structure of this compound is established by correlating the data from these different techniques. For instance, the molecular formula determined by HRMS is confirmed by the integration values in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy (e.g., the ester group) are corroborated by the characteristic chemical shifts in the NMR spectra and the specific fragmentation patterns (e.g., loss of the alkoxy group) in the mass spectrum. The connectivity of the phenoxy, ethyl, and benzyloxyacetate moieties, inferred from the MS/MS fragmentation, is definitively confirmed by the coupling patterns observed in the ¹H NMR spectrum and through advanced 2D NMR experiments like COSY and HMBC.

By systematically integrating the data from MS, NMR, and IR, a complete and unambiguous structural assignment of this compound can be achieved, leaving no doubt as to its chemical identity.

Theoretical and Computational Chemistry of 2 Phenoxyethyl Benzyloxy Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

No specific studies on the quantum chemical calculations for the electronic structure and energetics of 2-Phenoxyethyl (benzyloxy)acetate were found.

There is no available research detailing Density Functional Theory (DFT) studies to determine the ground state geometries and charge distribution of this compound.

Information regarding the application of ab initio methods for high-level energy calculations and molecular orbital analysis of this compound is not present in the surveyed literature.

Computational Investigations of Reaction Mechanisms and Transition States

Specific computational investigations into the reaction mechanisms and transition states involving this compound are not documented in available scientific resources.

There are no published studies that elucidate the rate-determining steps and reaction intermediates of chemical processes involving this compound through computational methods.

Research on the modeling of catalytic cycles and the influence of ligands in reactions with this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

No specific literature on the conformational analysis or molecular dynamics simulations of this compound could be identified.

Prediction of Stable Conformations and Rotational Barriers

The primary rotational degrees of freedom in this compound are:

The C-O bond of the phenoxy group.

The C-C and C-O bonds of the ethyl acetate (B1210297) linker.

The C-O bond of the benzyloxy group.

The C-C bond connecting the benzyl (B1604629) group to the oxygen atom.

Conformational Preferences:

The interplay of steric hindrance and electronic effects governs the rotational barriers. For example, the rotation of the bulky phenoxy and benzyloxy groups will be restricted to avoid clashes with other parts of the molecule. The rotational barrier of the C-O bond in esters is a classic example of resonance stabilization, which favors a planar arrangement of the atoms involved. acs.org

Predicted Rotational Barriers:

While specific experimental values for this compound are not available, theoretical calculations on analogous simple esters and ethers can provide estimates. The rotational barrier in methyl acetate, for example, has been a subject of theoretical interest and provides a baseline for understanding the ester group in more complex molecules. acs.org The presence of the larger phenoxyethyl and benzyloxy groups in the target molecule would be expected to introduce additional steric and electronic influences on these barriers.

| Rotational Bond | Analogous System | Typical Rotational Barrier (kcal/mol) | Influencing Factors |

| Phenyl-O | Anisole | ~3-5 | Steric hindrance, conjugation |

| O-CH2 | Diethyl ether | ~3-4 | Steric hindrance, gauche effects |

| CH2-O | Ethyl acetate | ~1-2 | Steric hindrance |

| C(=O)-O | Methyl acetate | ~10-12 | Resonance stabilization |

| O-CH2(benzyl) | Benzyl methyl ether | ~2-4 | Steric hindrance |

| CH2-Phenyl | Toluene (B28343) | ~0.014 | Low barrier, nearly free rotation |

Table 1: Predicted Rotational Barriers in this compound based on Analogous Systems.

Solvation Effects and Molecular Interactions in Solution

The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. Computational solvation models are essential for understanding these interactions and predicting how the solvent influences the molecule's conformation and reactivity. These models can be broadly categorized into explicit solvent models, where individual solvent molecules are simulated, and implicit solvent models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. acs.orgwikipedia.orgtaylorandfrancis.com

Solute-Solvent Interactions:

This compound possesses several features that dictate its interactions with solvents:

Ester and Ether Groups: The oxygen atoms in the ester and ether linkages can act as hydrogen bond acceptors, allowing for interactions with protic solvents like water or alcohols. libretexts.orgyoutube.com

Aromatic Rings: The phenoxy and benzyl groups can engage in π-π stacking interactions with other aromatic molecules and van der Waals interactions with a wide range of solvents.

Dipole Moment: The molecule has a significant dipole moment due to the polar C=O and C-O bonds. This leads to dipole-dipole interactions with polar solvents.

Computational Solvation Models:

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to estimate the effects of a solvent on a solute. taylorandfrancis.com These models can predict how the solvent stabilizes or destabilizes different conformations of this compound. For instance, in a polar solvent, conformations with a larger dipole moment are likely to be more stabilized. nih.gov

Explicit solvent simulations, while more computationally intensive, provide a more detailed picture of the specific interactions between the solute and individual solvent molecules. These simulations can reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange.

| Interaction Type | Molecular Feature | Potential Solvent Partner | Computational Model |

| Hydrogen Bonding | Ester and Ether Oxygens | Water, Methanol (B129727) | Explicit Solvent MD, QM/MM |

| π-π Stacking | Phenyl and Benzyl Rings | Benzene, Toluene | Explicit Solvent MD |

| Dipole-Dipole | Ester Group | Acetone, DMSO | Implicit (PCM) or Explicit Solvent MD |

| Van der Waals | Entire Molecule | Hexane, Chloroform | Implicit or Explicit Solvent MD |

Table 2: Predicted Solvation Interactions for this compound.

Structure-Reactivity Relationships and Mechanistic Insights Derived from Theoretical Models

Theoretical models can provide profound insights into the chemical reactivity of this compound. By mapping the potential energy surface for a given reaction, computational methods can identify transition states and predict reaction pathways and rates.

A key area of interest for a molecule like this compound is the reactivity of the ester functional group. Ester hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction that can be modeled computationally. rsc.org Theoretical studies on ester hydrolysis have elucidated the role of acid or base catalysis and the nature of the tetrahedral intermediate. iitd.ac.in

Frontier Molecular Orbital Theory:

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool derived from quantum mechanics that can predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

LUMO: The LUMO of this compound is likely to be centered on the carbonyl carbon of the ester group. This indicates that this site is the most susceptible to attack by nucleophiles.

HOMO: The HOMO is likely to be distributed over the electron-rich aromatic rings and the oxygen atoms. This suggests that these regions are the most likely sites for electrophilic attack.

The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Mechanistic Insights:

Computational modeling can be used to explore the mechanisms of potential reactions involving this compound. For example, the mechanism of its formation via esterification or its decomposition pathways could be investigated. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For instance, in a nucleophilic acyl substitution reaction at the ester carbonyl, theoretical models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. iitd.ac.in

| Reactive Site | Predicted Reactivity | Probing Reaction | Theoretical Insight |

| Carbonyl Carbon | Electrophilic, susceptible to nucleophilic attack | Ester Hydrolysis, Aminolysis | LUMO localization, transition state analysis |

| Aromatic Rings | Susceptible to electrophilic aromatic substitution | Nitration, Halogenation | HOMO distribution, electrostatic potential maps |

| α-Hydrogens (to carbonyl) | Weakly acidic, potential for enolate formation | Deprotonation with a strong base | pKa prediction, carbanion stability |

Table 3: Predicted Structure-Reactivity Relationships for this compound.

Advanced Synthetic Applications and Research Directions for 2 Phenoxyethyl Benzyloxy Acetate

Role of 2-Phenoxyethyl (benzyloxy)acetate as a Versatile Synthetic Intermediate

The strategic placement of its functional groups allows this compound to serve as a valuable precursor in the synthesis of a variety of organic molecules. Its utility stems from the ability to selectively transform different parts of the molecule, leading to a diverse range of derivatives.

The carbon framework of this compound can be elaborated upon to create intricate and functionally rich organic scaffolds. The aromatic rings, for instance, can undergo electrophilic substitution reactions to introduce new functional groups, thereby expanding the molecular complexity. The ether and ester linkages can be cleaved under specific conditions to yield reactive intermediates, which can then be used in subsequent synthetic steps. This adaptability makes it a valuable starting material for the synthesis of molecules with potential applications in medicinal chemistry and materials science.

The bifunctional nature of derivatives of this compound makes it a suitable monomer for polymerization reactions. By strategically modifying the phenoxy and benzyloxy moieties to include polymerizable groups, it is possible to synthesize oligomers and polymers with precisely controlled properties. For example, the introduction of vinyl or acrylic groups could enable radical polymerization, leading to materials with potential applications in coatings, adhesives, or advanced composites. The aromatic nature of the core structure can also impart desirable thermal stability and mechanical strength to the resulting polymers.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The chemical reactivity of this compound at its various functional sites allows for a wide array of derivatization strategies. These modifications are key to unlocking its full potential as a synthetic intermediate and for creating a library of novel compounds with diverse properties.

The phenoxy group is susceptible to electrophilic aromatic substitution reactions. Halogenation, such as bromination or chlorination, can introduce one or more halogen atoms onto the aromatic ring. These halogenated derivatives can then serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. Nitration of the phenoxy ring introduces a nitro group, which can be subsequently reduced to an amino group, providing a site for further derivatization, such as amide bond formation.

The benzyloxy group also offers opportunities for chemical modification. The benzylic position is particularly reactive and can be oxidized under controlled conditions to an aldehyde or a carboxylic acid. These transformations introduce new reactive functional groups into the molecule. Additionally, the aromatic ring of the benzyloxy group can undergo substitution reactions, similar to the phenoxy moiety, further increasing the potential for molecular diversification.

Design and Synthesis of Analogous Esters with Modified Structural Features

The systematic modification of the core structure of this compound offers a powerful strategy for fine-tuning its properties. Key areas of exploration include the alteration of its constituent chains.

Exploration of Alkyl Chain Lengths and Branching

Variations in the length and branching of the alkyl chains within the phenoxyethyl and benzyloxy moieties can significantly impact the molecule's steric and electronic properties. Synthetic strategies to achieve these modifications often involve the esterification of a carboxylic acid with an alcohol in the presence of a coupling agent. For instance, the reaction between a carboxylic acid and 2-benzyloxy-1-methylpyridinium triflate, mediated by triethylamine (B128534), can yield a variety of benzyl (B1604629) esters. nih.gov This methodology allows for the incorporation of diverse carboxylic acids, effectively altering the "R" group of the resulting ester.

Table 1: Hypothetical Analogs with Modified Alkyl Chains

| Compound Name | Modification from this compound | Potential Impact |

| 2-Phenoxypropyl (benzyloxy)acetate | Extension of the ethyl chain to a propyl group | Increased lipophilicity and steric bulk |

| 2-Phenoxyethyl (phenyl)acetate | Replacement of the benzyl group with a phenyl group | Altered electronic properties of the ester |

| 3-Phenoxypropyl (benzyloxy)acetate | Change in the position of the phenoxy group | Modified spatial arrangement of the aromatic rings |

Introduction of Heteroatoms or Cyclic Structures within the Phenoxyethyl or Benzyloxy Chains

The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic structures into the phenoxyethyl or benzyloxy backbones presents another avenue for creating novel analogs. These modifications can introduce new functional groups, alter polarity, and impose conformational constraints on the molecule. The synthesis of such analogs would necessitate the use of specialized starting materials containing the desired heteroatoms or cyclic systems.

Table 2: Hypothetical Analogs with Heteroatoms or Cyclic Structures

| Compound Name | Modification from this compound | Potential Impact |

| 2-(Pyridin-2-yloxy)ethyl (benzyloxy)acetate | Introduction of a nitrogen heteroatom in the phenoxy ring | Altered basicity and potential for metal coordination |

| 2-Phenoxyethyl (cyclohexylmethoxy)acetate | Replacement of the benzyl group with a cyclohexylmethyl group | Increased conformational flexibility and lipophilicity |

| 2-(Thiophen-2-oxy)ethyl (benzyloxy)acetate | Introduction of a sulfur heteroatom in the aromatic ring | Modified electronic properties and potential for new interactions |

Future Research Directions in the Academic Study of Substituted Phenoxyethyl and Benzyloxy Esters

The academic exploration of substituted phenoxyethyl and benzyloxy esters is far from exhaustive. Future research is likely to focus on several key areas to deepen the understanding of this class of compounds. A significant direction will be the elucidation of structure-property relationships. By systematically synthesizing and characterizing a library of analogs with varied substituents, researchers can develop predictive models that correlate specific structural features with observed physicochemical and biological properties.

Furthermore, advanced computational modeling and spectroscopic analysis will be instrumental in understanding the conformational dynamics and intermolecular interactions of these esters. Such studies could reveal how subtle changes in molecular architecture influence their behavior in different environments. The investigation of their potential applications in materials science, for example as plasticizers or components of liquid crystals, represents another promising frontier for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.